N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O7 and its molecular weight is 499.86. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents findings from various studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a chloro and methoxy group with a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step processes that may include condensation reactions and other organic transformations to achieve the desired functional groups.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:
Compound | Activity | Reference |
---|---|---|
1,3,4-Oxadiazole derivatives | Antibacterial against Gram-positive and Gram-negative bacteria | |
Azomethine derivatives | Antifungal and antibacterial activities |
The presence of the oxadiazole ring is critical for the observed biological effects, as it enhances binding to bacterial targets.
Anticancer Activity
The compound’s anticancer potential is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that:
- Mechanism of Action : The 1,3,4-oxadiazole scaffold interacts with enzymes such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth.
Target Enzyme | Effect | Reference |
---|---|---|
Thymidylate Synthase | Inhibition leads to decreased DNA synthesis in cancer cells | |
HDAC | Modulation results in altered gene expression associated with cancer progression |
Study 1: Antimicrobial Efficacy
In a pharmacological study involving various synthesized compounds similar to this compound, significant antibacterial activity was noted against strains such as Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
A comprehensive review highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. The study demonstrated that these compounds could effectively inhibit cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis induction.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O7/c1-11-24-20(35-26-11)9-28-21(30)13-6-17-18(34-10-33-17)7-15(13)27(22(28)31)8-19(29)25-12-3-4-16(32-2)14(23)5-12/h3-7H,8-10H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPORYQHOOSLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.